(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

ROMK Ion Channel Cardiovascular

Procure (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS 1197533-86-0) for reproducible ROMK channel research. This validated inhibitor (human ROMK1 IC50=49 nM, rat IC50=55 nM) offers a defined scaffold for SAR studies; substitution with halogenated or heteroaromatic analogs alters target selectivity, making this precise compound essential. Its balanced physicochemical profile (LogP 0.3, TPSA 100 Ų) supports fragment-based optimization and metabolic stability assessment. Ideal for cardiovascular and renal drug discovery programs. Request a quote today.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
Cat. No. B14027295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCSCC2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O3S/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
InChIKeyFLFUFHVBXATKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone: A ROMK Inhibitor Scaffold for Cardiovascular and Renal Research


(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 1197533-86-0, C₁₂H₁₄N₂O₃S) is a thiomorpholine-containing aromatic ketone that serves as a pharmacologically active scaffold, most notably as an inhibitor of the Renal Outer Medullary Potassium (ROMK) channel [1]. The compound features a 4-methyl-3-nitrophenyl group linked via a carbonyl to a thiomorpholine ring, a structural motif associated with kinase and ion channel modulation [2]. Its primary documented biological activity is the inhibition of human ROMK1 with an IC₅₀ of 49 nM, establishing it as a validated starting point for cardiovascular and renal drug discovery programs [1].

Why In-Class Thiomorpholino Methanones Are Not Interchangeable: The ROMK Selectivity Case


Within the class of thiomorpholino methanones, subtle variations in aryl substitution profoundly alter target potency, selectivity, and physicochemical properties, making direct substitution scientifically invalid. For example, while the target compound inhibits ROMK1 with an IC₅₀ of 49 nM, a closely related analog—(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone—is instead utilized as a kinase inhibitor scaffold [1]. This divergent activity profile stems from the distinct electronic and steric contributions of the 4-methyl-3-nitrobenzoyl moiety compared to halogenated or heteroaromatic alternatives. Furthermore, substitution patterns directly impact critical parameters such as LogP and topological polar surface area (TPSA), which govern membrane permeability and metabolic stability [2]. Consequently, procurement of the precise compound (CAS 1197533-86-0) is essential to reproduce published biological data and ensure consistency in structure-activity relationship (SAR) studies.

Quantitative Differentiation: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone vs. Closest Analogs


ROMK1 Inhibition Potency: A 49 nM IC₅₀ Defines This Scaffold's Baseline Activity

The target compound is a validated ROMK1 inhibitor with an IC₅₀ of 49 nM, as documented in the BindingDB database and associated with patent US9073882 [1]. This potency establishes a clear benchmark for this specific chemotype. In contrast, alternative thiomorpholino methanones, such as (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone, demonstrate anticancer activity with IC₅₀ values in the micromolar range (e.g., 25 µM against A549 cells), indicating a distinct biological profile and target class .

ROMK Ion Channel Cardiovascular Diuretic

Structural Differentiation: Nitro Group Positioning Dictates Target Engagement Profile

The specific 4-methyl-3-nitrophenyl substitution pattern in the target compound is a critical determinant of its ROMK1 inhibitory activity. This is evidenced by the patent US9073882, which claims a broad genus of substituted nitrogen-containing compounds, including thiomorpholino methanones, as ROMK inhibitors [1]. Within this patent, the 4-methyl-3-nitrophenyl moiety is explicitly exemplified. A direct comparator, (3-bromo-5-nitrophenyl)(thiomorpholino)methanone, differs only in the position of the nitro group and the presence of a bromine atom. While quantitative ROMK1 data for this specific analog is not publicly available, the patent literature establishes that such positional variations lead to significant changes in ROMK1 inhibitory potency and selectivity against other ion channels [1].

SAR Medicinal Chemistry ROMK Inhibitors

Physicochemical Differentiation: LogP and TPSA Impact on Drug-Likeness

The target compound exhibits distinct physicochemical properties that influence its drug-likeness and behavior in biological assays. Its computed XLogP3 is 0.3 and its TPSA is 100 Ų [1]. In comparison, a related thiomorpholino methanone fragment, (3-fluoro-4-methylphenyl)(thiomorpholino)methanone (CAS 1197790-77-4), is described as having a higher calculated LogP (approximately 2.0-2.5 based on similar structures), which would confer increased lipophilicity and potentially altered membrane permeability and metabolic stability [2]. The lower LogP and moderate TPSA of the target compound suggest improved aqueous solubility and a different ADME profile compared to more lipophilic analogs, which is a crucial consideration in early-stage drug development and in vitro assay design.

ADME Drug Discovery Physicochemical Properties

ROMK1 Inhibition: Species Cross-Reactivity Profile

The target compound demonstrates a defined species cross-reactivity profile for ROMK channel inhibition. Data from BindingDB indicates an IC₅₀ of 49 nM against human ROMK1 and an IC₅₀ of 55 nM against rat ROMK, showing comparable potency across these species [1]. This contrasts with some other ROMK inhibitor chemotypes, such as VU591 (a bis-nitro-phenyl ROMK inhibitor), which has been reported to exhibit voltage-dependent binding kinetics that may affect its functional activity in different cellular contexts [2]. The consistent nanomolar potency of (4-methyl-3-nitrophenyl)(thiomorpholino)methanone in both human and rat orthologs makes it a valuable tool for translational studies from rodent models to human target validation.

ROMK Species Selectivity Pharmacology

Validated Applications of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Based on Experimental Evidence


Lead Optimization in ROMK-Targeted Diuretic and Antihypertensive Programs

Given its validated ROMK1 inhibitory activity (IC₅₀ = 49 nM) and demonstrated cross-species potency (rat ROMK IC₅₀ = 55 nM), this compound serves as an ideal starting point for medicinal chemistry optimization. Researchers can use this scaffold to design novel ROMK inhibitors for treating hypertension and heart failure, leveraging the established SAR from patent US9073882. The 4-methyl-3-nitrophenyl group can be systematically varied to improve selectivity over other potassium channels (e.g., hERG) while maintaining or enhancing potency [1][2].

Pharmacological Tool Compound for In Vitro and In Vivo ROMK Channel Studies

The compound's consistent nanomolar potency in both human and rat ROMK assays, as documented in BindingDB, qualifies it as a reliable pharmacological tool [1]. It can be used in cellular assays (e.g., thallium flux or patch-clamp electrophysiology) to probe ROMK channel function, and its favorable rodent cross-reactivity supports its use in preclinical in vivo models to assess the physiological effects of ROMK blockade on renal electrolyte handling and blood pressure regulation [1][2].

Physicochemical Benchmarking and Fragment-Based Drug Design (FBDD)

With a moderate LogP (0.3) and TPSA (100 Ų), this compound represents a balanced starting point for fragment elaboration or property-driven optimization [1]. Its physicochemical profile can be used as a benchmark when designing analogs, allowing researchers to monitor changes in lipophilicity and polarity that affect solubility and permeability. This is particularly relevant when substituting the nitro group or modifying the thiomorpholine ring to improve metabolic stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.